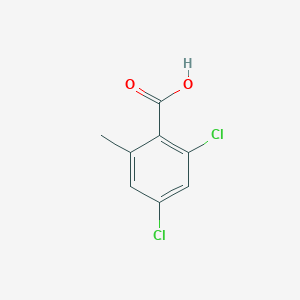

2,4-Dichloro-6-methylbenzoic acid

Description

Properties

IUPAC Name |

2,4-dichloro-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFZUPIEEGLIDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50287889 | |

| Record name | 2,4-dichloro-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65410-80-2 | |

| Record name | NSC53140 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloro-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Dichloro-6-methylbenzoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 2,4-Dichloro-6-methylbenzoic Acid

Introduction

This compound, a halogenated aromatic carboxylic acid, is a compound of interest for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Its structural features—a carboxylic acid group susceptible to a variety of chemical transformations, a substituted aromatic ring, and the presence of halogen atoms—impart a unique combination of physical and chemical properties. Understanding these properties is paramount for its effective use in synthesis, for predicting its behavior in biological systems, and for developing new applications.

This guide provides a comprehensive overview of the core physical properties of this compound, grounded in established chemical principles. It further outlines detailed, field-proven experimental protocols for the determination of these properties, offering both the "how" and the "why" to ensure scientific integrity and reproducibility.

Core Physical and Chemical Properties

A summary of the essential physical properties for this compound is presented below. These values are fundamental for predicting the compound's behavior in various experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 65410-80-2 | PubChem[1] |

| Molecular Formula | C₈H₆Cl₂O₂ | PubChem[1] |

| Molecular Weight | 205.03 g/mol | PubChem[1] |

| Exact Mass | 203.9744848 Da | PubChem[1] |

| XLogP3 (log P) | 3.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Polar Surface Area | 37.3 Ų | PubChem[1] |

In-Depth Analysis of Physicochemical Characteristics

Molecular Structure and Polarity

The structure of this compound consists of a benzene ring substituted with two chlorine atoms, a methyl group, and a carboxylic acid group. The carboxylic acid moiety is polar and capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and acceptor (via the carbonyl and hydroxyl oxygens). The dichloromethyl-substituted benzene ring, however, is largely nonpolar and hydrophobic. This amphipathic nature dictates its solubility profile. The calculated octanol-water partition coefficient (XLogP3) of 3.1 indicates a preference for nonpolar environments over aqueous ones, suggesting low water solubility.[1]

Melting Point as a Criterion for Purity

Solubility Profile

The "like dissolves like" principle is the cornerstone for predicting solubility.[5]

-

Water: Due to the large, nonpolar dichlorophenyl group, the compound is expected to be poorly soluble in water.

-

Nonpolar Organic Solvents (e.g., Hexane, Toluene): The nonpolar aromatic ring should confer solubility in these solvents.

-

Polar Organic Solvents (e.g., Ethanol, Acetone): These solvents can interact with both the polar carboxylic acid group and the nonpolar ring, likely resulting in good solubility.

-

Aqueous Acid/Base: As a carboxylic acid, it is a weak acid. Therefore, it will be largely insoluble in acidic aqueous solutions. However, in the presence of a base (e.g., 5% NaOH or 5% NaHCO₃), it will be deprotonated to form its corresponding carboxylate salt. This ionic salt is significantly more polar than the neutral acid and will be readily soluble in water.[6] This acid-base reactivity is a key principle used in extraction and purification.

Acidity and pKa

The acid dissociation constant (pKa) quantifies the acidity of a compound. For a carboxylic acid, it is the pH at which the compound exists in a 50:50 equilibrium between its protonated (acidic) and deprotonated (conjugate base) forms.[7] The pKa of benzoic acid is approximately 4.2. The substituents on the aromatic ring of this compound will modulate this value:

-

** Chlorine Atoms:** As electron-withdrawing groups, the two chlorine atoms will stabilize the negative charge of the carboxylate conjugate base through an inductive effect, thereby increasing the acidity (i.e., lowering the pKa) relative to benzoic acid.

-

Methyl Group: As an electron-donating group, the methyl group will have a slight destabilizing effect on the conjugate base, decreasing acidity (i.e., raising the pKa).

The net effect of these substituents will determine the final pKa. Given the presence of two strong electron-withdrawing groups, the pKa of this compound is expected to be lower (more acidic) than that of benzoic acid.

Spectroscopic Characterization Profile

Spectroscopic methods are indispensable for structural elucidation and confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a singlet for the three methyl protons (CH₃), two singlets or doublets for the two aromatic protons (Ar-H) in different chemical environments, and a broad singlet for the acidic carboxylic acid proton (-COOH), which is often exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal eight distinct carbon signals: one for the methyl carbon, six for the aromatic carbons (four substituted and two unsubstituted), and one for the carbonyl carbon of the carboxylic acid, which typically appears far downfield.

-

Infrared (IR) Spectroscopy: Key diagnostic absorption bands would include a very broad O-H stretch from approximately 2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer), a strong C=O (carbonyl) stretch around 1700 cm⁻¹, and C-Cl stretches in the fingerprint region.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight (205 amu).[8][9] Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and chlorine-containing fragments ([M]⁺, [M+2]⁺, and [M+4]⁺ peaks). Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH, m/z 17) to give [M-17]⁺ and the loss of the entire carboxyl group (-COOH, m/z 45) to give [M-45]⁺.[9]

Standardized Protocols for Physical Property Determination

The following protocols describe robust methods for experimentally determining the key physical properties of this compound.

Protocol 1: Melting Point Determination

Causality: This method relies on the principle that the transition from a solid to a liquid phase for a pure crystalline substance occurs at a precise and reproducible temperature.[2] The temperature is slowly ramped to ensure thermal equilibrium between the heating block, the thermometer, and the sample.

Methodology:

-

Sample Preparation: Place a small amount of the dry, crystalline this compound on a clean, dry surface. Crush it into a fine powder.[10][11]

-

Capillary Loading: Push the open end of a capillary tube into the powder, trapping a small amount. Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 1-2 mm.[11][12]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a Mel-Temp apparatus (or attach it to a thermometer in a Thiele tube setup).

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps save time in the subsequent accurate determination.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block again, but at a much slower rate (1-2°C per minute) once the temperature is within 20°C of the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ - T₂.

-

Replicates: Repeat the accurate determination at least twice to ensure consistency.

Caption: A parallel workflow for assessing the qualitative solubility of a compound.

Protocol 3: pKa Determination via Potentiometric Titration

Causality: This method determines the pKa by monitoring the pH of a solution of the weak acid as it is neutralized with a strong base. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal, as described by the Henderson-Hasselbalch equation. [7][13] Methodology:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a water/ethanol mixture if water solubility is low). Prepare a standardized solution of a strong base, such as 0.1 M NaOH (carbonate-free). [13]2. Apparatus Setup: Place the acidic solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.

-

Titration: Add the NaOH solution from a burette in small, precise increments (e.g., 0.1 mL).

-

Data Collection: After each addition, allow the pH reading to stabilize and record the total volume of NaOH added and the corresponding pH.

-

Endpoint Determination: Continue the titration well past the equivalence point, which is identified by the steepest change in pH per volume of titrant added.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the volume of NaOH required to reach the equivalence point (V_eq).

-

The half-equivalence point is at V_eq / 2.

-

Find the pH on the titration curve that corresponds to the volume at the half-equivalence point. This pH value is the pKa of the acid.

-

Workflow Diagram: Potentiometric Titration for pKa

Caption: Step-by-step workflow for pKa determination using potentiometric titration.

Conclusion

The physical properties of this compound are a direct consequence of its molecular structure. Its limited water solubility, acidic nature, and expected melting point are all critical parameters for its handling, purification, and application in research and development. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these properties, ensuring that researchers and scientists can proceed with a high degree of confidence in the characterization of this and similar compounds. A thorough understanding of these fundamental characteristics is the foundation upon which innovative applications in drug discovery and materials science are built.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Santa Monica College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Al-Mustaqbal University College. (2021). EXPERIMENT (1) DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Ghaffar, A., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 243412, this compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). Retrieved from [Link]

-

Supporting Information. (n.d.). NMR spectra. Retrieved from [Link]

-

ACS Publications. (n.d.). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 2,4-dichloro-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 2,4-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 2,4-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13649682, 2,6-Dichloro-4-methylbenzoic acid. Retrieved from [Link]

-

Chemsrc. (2025). 2,4,6-Trimethylbenzoic acid | CAS#:480-63-7. Retrieved from [Link]

- Google Patents. (n.d.). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88870, 2-Chloro-6-methylbenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735755, 2-Chloro-4-methylbenzoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methyl-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

YouTube. (2021, February 3). Mass Spectrum of Benzoic Acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 2,4-dichloro-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US5296636A - Preparation of 2,4,6-trimethylbenzoic acid.

-

Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). p-Toluic acid. Retrieved from [Link]

Sources

- 1. This compound | C8H6Cl2O2 | CID 243412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. athabascau.ca [athabascau.ca]

- 3. 2,4,6-Trimethylbenzoic acid | CAS#:480-63-7 | Chemsrc [chemsrc.com]

- 4. 2,4,6-Trimethylbenzoic acid | 480-63-7 [chemicalbook.com]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. scribd.com [scribd.com]

- 11. byjus.com [byjus.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of 2,4-Dichloro-6-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methylbenzoic acid, with the chemical formula C₈H₆Cl₂O₂, is a substituted aromatic carboxylic acid. Its structure, characterized by a benzene ring adorned with two chlorine atoms, a methyl group, and a carboxylic acid group, gives rise to a unique combination of steric and electronic properties. These features are pivotal in determining its chemical reactivity, intermolecular interactions, and potential biological activity. Understanding the intricate details of its molecular architecture is fundamental for its application in medicinal chemistry, materials science, and organic synthesis.

Molecular Structure and Conformation

The core of this compound is a benzene ring, with substituents at positions 2, 4, and 6. The IUPAC name for this compound is this compound. The spatial arrangement of these functional groups is critical to the molecule's overall shape and properties.

A key structural feature is the steric hindrance imposed by the ortho-substituents (the chlorine atom at position 2 and the methyl group at position 6) on the carboxylic acid group. This steric crowding forces the carboxyl group to twist out of the plane of the benzene ring. This dihedral angle is a crucial determinant of the molecule's conformational flexibility and its ability to interact with biological targets. For a related compound, 2,4-dichloro-6-nitrobenzoic acid, the carboxyl group is twisted by 82.82° with respect to the benzene ring, indicating a significant non-planar structure. A similar significant out-of-plane rotation can be anticipated for this compound due to the presence of the ortho-methyl group.

This conformational constraint has profound implications for the molecule's chemical behavior. For instance, the reduced conjugation between the carboxylic acid's π-system and the aromatic ring can influence its acidity and reactivity in esterification or amidation reactions.

Caption: 2D chemical structure of this compound.

Bonding Analysis: A Deeper Look

Intramolecular Bonding:

The bonding within this compound is a composite of covalent bonds with varying degrees of polarity. The benzene ring is characterized by delocalized π-bonding, conferring aromatic stability. The substituents significantly modulate the electronic landscape of this ring.

-

Inductive and Resonance Effects: The two chlorine atoms are electronegative and exert a strong electron-withdrawing inductive effect (-I). Conversely, the methyl group is electron-donating (+I effect). The carboxylic acid group is electron-withdrawing (-I and -R effects). These competing electronic influences create a complex electron density distribution across the aromatic ring, which is crucial for directing electrophilic or nucleophilic substitution reactions.

-

Intramolecular Hydrogen Bonding: While not as prominent as in ortho-hydroxybenzoic acids, the potential for weak intramolecular hydrogen bonding between the carboxylic acid proton and the ortho-chlorine atom cannot be entirely dismissed. Such an interaction, if present, would further influence the conformation and acidity of the molecule.

Intermolecular Bonding and Crystal Packing:

In the solid state, benzoic acid derivatives typically form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules are linked by a pair of O-H···O hydrogen bonds. This robust dimeric synthon is a primary determinant of the crystal packing. The crystal structure of 2,4-dichloro-6-nitrobenzoic acid, a closely related molecule, is stabilized by O-H⋯O hydrogen bonding between carboxyl groups.

The chlorine atoms and the methyl group also participate in weaker intermolecular interactions, such as C-H···O and C-H···Cl hydrogen bonds, as well as van der Waals forces. These interactions, though weaker than the primary hydrogen bonds, play a collective role in dictating the overall crystal lattice energy and, consequently, the material's physical properties like melting point and solubility.

Quantitative Structural and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂O₂ | |

| Molecular Weight | 205.03 g/mol | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 |

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques are indispensable for confirming the structure and purity of this compound.

¹H NMR Spectroscopy:

The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms. For a related compound, 2,4-dichlorobenzoic acid, the aromatic protons appear in the range of 7.5-7.9 ppm, and the acidic proton of the carboxyl group shows a signal at approximately 13.5 ppm in DMSO-d6. For this compound, one would expect to see distinct signals for the two aromatic protons and a singlet for the methyl group protons, with chemical shifts influenced by the surrounding substituents.

¹³C NMR Spectroscopy:

The carbon NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. The carbonyl carbon of the carboxylic acid typically appears significantly downfield.

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying the characteristic functional groups. Key vibrational frequencies include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group, usually around 1700 cm⁻¹.

-

C-Cl stretching vibrations in the fingerprint region.

-

Aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry:

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight. For dichlorinated compounds, a characteristic isotopic pattern for the molecular ion will be observed due to the presence of ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways for benzoic acids involve the loss of -OH (M-17) and -COOH (M-45) groups.

Synthesis and Reactivity

The synthesis of substituted benzoic acids can be achieved through various routes. One common approach involves the oxidation of a corresponding toluene derivative. For instance, 2,4-dichloro-6-nitrotoluene can be oxidized to 2,4-dichloro-6-nitrobenzoic acid using nitric acid. A similar strategy could be employed for the synthesis of this compound, starting from 2,4-dichloro-1,3-dimethylbenzene (2,4-dichloroxylene).

Another synthetic strategy involves the carbonylation of an appropriate aryl halide. For example, 3-chloro-2-iodotoluene has been used to synthesize 2-chloro-6-methylbenzoic acid.

The reactivity of this compound is dictated by its functional groups. The carboxylic acid can undergo esterification, amidation, and reduction. The aromatic ring can participate in electrophilic substitution reactions, with the positions of substitution directed by the existing substituents.

Experimental Protocol: Synthesis of a Substituted Benzoic Acid via Grignard Carbonation

This protocol provides a general methodology for the synthesis of a substituted benzoic acid, which can be adapted for this compound, starting from the corresponding aryl bromide.

Objective: To synthesize a substituted benzoic acid via the carbonation of a Grignard reagent.

Materials:

-

Substituted aryl bromide (e.g., 1-bromo-2,4-dichloro-6-methylbenzene)

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Dry ice (solid CO₂)

-

Hydrochloric acid (e.g., 3 M)

-

Sodium hydroxide solution (e.g., 10%)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Grignard Reagent Formation: a. Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add magnesium turnings to the flask. c. Dissolve the substituted aryl bromide in anhydrous diethyl ether and add it to the dropping funnel. d. Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction. e. Once the reaction has started (indicated by bubbling and heat generation), add the remaining aryl bromide solution dropwise to maintain a gentle reflux. f. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Carbonation: a. Cool the Grignard reagent solution in an ice bath. b. Carefully add crushed dry ice to the reaction mixture in small portions with vigorous stirring. c. Continue adding dry ice until the exothermic reaction subsides.

-

Work-up and Purification: a. Slowly add dilute hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt. b. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. c. Extract the aqueous layer with diethyl ether. d. Combine the organic extracts and wash with water. e. Extract the combined organic layers with a sodium hydroxide solution to convert the benzoic acid into its water-soluble sodium salt. f. Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate the crude benzoic acid. g. Collect the solid product by vacuum filtration, wash with cold water, and dry. h. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure substituted benzoic acid.

Caption: General workflow for the synthesis of a substituted benzoic acid.

Conclusion

This compound is a molecule with a rich structural and electronic profile. The interplay of steric hindrance and electronic effects of its substituents governs its conformation, bonding, and reactivity. A thorough understanding of these fundamental aspects, supported by robust spectroscopic and synthetic methodologies, is crucial for harnessing its potential in various scientific and industrial applications. This guide provides a foundational framework for researchers and professionals working with this and related compounds, facilitating further exploration and innovation.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2,4-dichloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Process Research & Development. (2001). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. American Chemical Society. Retrieved from [Link]

-

Green Chemistry. (2018). Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-(hydroxymethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Sci-Hub. (n.d.). 2,4-Dichloro-6-nitrobenzoic acid. Retrieved from [Link]

-

Acta Crystallographica Section E: Structure Reports Online. (2008). 2,4-Dichloro-6-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2,4-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloro-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2008). 2,4-Dichloro-6-nitro-benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2,4-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

CrystEngComm. (2008). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2,4,6-trichloro-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810). Retrieved from [Link]

- Filo. (2025).

A-Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-6-methylbenzoic Acid

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2,4-dichloro-6-methylbenzoic acid (C₈H₆Cl₂O₂), a substituted aromatic carboxylic acid. As a crucial molecule in synthetic chemistry and drug development, its unambiguous structural confirmation is paramount. This document outlines the core principles and expected outcomes for its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Given the absence of comprehensive, publicly available experimental spectra for this specific compound, this guide leverages predictive models and data from structurally similar analogs to provide a robust framework for its identification.[1] Each section details the theoretical basis for the expected spectral features, standard experimental protocols, and a thorough interpretation of the data, offering a self-validating system for researchers and scientists.

Introduction and Molecular Structure

This compound is a halogenated aromatic compound featuring a carboxylic acid functional group. The precise arrangement of its substituents—two chlorine atoms and a methyl group on the benzene ring—governs its chemical reactivity and physical properties. Spectroscopic techniques provide a definitive "fingerprint" of this arrangement, making them indispensable for structural verification and purity assessment.

The molecular structure forms the basis for all spectroscopic interpretation. The numbering convention, starting from the carboxylic acid-bearing carbon as C1, is crucial for assigning signals.

Caption: IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, a complete structural map can be assembled.

Predicted ¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~11.0 - 13.0 | Singlet, broad | 1H | COOH | The acidic proton is highly deshielded and often appears as a broad singlet, which can exchange with D₂O. |

| ~7.45 | Doublet (d) | 1H | H-5 | Ortho to a chlorine and meta to a methyl group. Expected to be a doublet due to coupling with H-3. |

| ~7.30 | Doublet (d) | 1H | H-3 | Ortho to a chlorine and meta to the carboxylic acid. Expected to be a doublet due to coupling with H-5. |

| ~2.50 | Singlet | 3H | CH₃ | The methyl protons are adjacent to the C-6 carbon and are expected to be a singlet as there are no adjacent protons. |

Expertise & Causality: The predicted chemical shifts are based on established substituent effects on a benzene ring. Electron-withdrawing groups like chlorine and the carboxylic acid deshield (shift downfield) nearby protons. The methyl group is weakly electron-donating, causing a slight shielding effect (upfield shift). The expected splitting pattern (multiplicity) arises from spin-spin coupling between non-equivalent neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[4] The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte peaks.[5]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum on a 400 MHz or higher field instrument. Key parameters include setting an appropriate spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.[6]

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

Caption: Predicted ¹H NMR chemical shift assignments.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~170 | C=O | The carboxylic acid carbonyl carbon is highly deshielded due to the two electronegative oxygen atoms.[7] |

| ~140 | C-6 | Aromatic carbon attached to the methyl group. |

| ~138 | C-2 | Aromatic carbon attached to a chlorine atom. |

| ~135 | C-4 | Aromatic carbon attached to a chlorine atom. |

| ~132 | C-5 | Aromatic CH carbon. |

| ~130 | C-1 | Aromatic carbon attached to the carboxylic acid group. |

| ~128 | C-3 | Aromatic CH carbon. |

| ~21 | CH₃ | The methyl carbon is in the typical aliphatic region. |

Expertise & Causality: The chemical shifts in ¹³C NMR are highly dependent on the electronic environment. The sp² hybridized carbons of the benzene ring appear in the 120-150 ppm range. Carbons bonded to electronegative chlorine atoms (C-2, C-4) are shifted downfield. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield.[7]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance (~1.1%) of the ¹³C isotope. Use 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent.[4]

-

Data Acquisition: The experiment is usually run with proton decoupling, which results in all carbon signals appearing as singlets and enhances the signal-to-noise ratio.

-

Acquisition Parameters: A larger number of scans are required, often taking from 20 minutes to several hours to acquire a spectrum with adequate signal intensity.

-

Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of molecular bonds. It is an excellent technique for identifying the functional groups present in a molecule.[8]

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2980 - 2850 | C-H stretch | Methyl (CH₃) |

| 1710 - 1680 (strong) | C=O stretch | Carboxylic Acid |

| 1600, 1475 | C=C stretch | Aromatic Ring |

| 1320 - 1210 | C-O stretch | Carboxylic Acid |

| 850 - 550 | C-Cl stretch | Aryl Halide |

Interpretation: The most diagnostic peak will be the very broad O-H stretch from 3300-2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid.[9] This will partially overlap with the aromatic and aliphatic C-H stretching vibrations. A strong, sharp absorption around 1700 cm⁻¹ confirms the presence of the carbonyl (C=O) group.[9] The presence of C-Cl bonds will give rise to absorptions in the lower frequency "fingerprint" region.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Background Spectrum: First, a background spectrum of the empty sample compartment is recorded to subtract the signals from atmospheric CO₂ and water vapor.[10]

-

Sample Preparation (Solid): The solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg), which is transparent in the mid-IR range. The mixture is then pressed into a thin, transparent pellet.[11] Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid is simply pressed against a crystal (e.g., diamond).

-

Sample Spectrum: The sample is placed in the spectrometer's beam path, and the spectrum is recorded.

-

Data Analysis: The final spectrum is displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Caption: Standard workflow for acquiring an FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. Electron Ionization (EI) is a "hard" ionization technique that causes fragmentation of the molecule, providing a unique pattern that serves as a structural fingerprint.[12][13]

Predicted Fragmentation Pattern: The molecular formula C₈H₆Cl₂O₂ gives a monoisotopic mass of 203.97 Da.[1]

-

Molecular Ion (M⁺˙): The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

M⁺˙ peak (m/z 204): Contains two ³⁵Cl atoms.

-

M+2 peak (m/z 206): Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4 peak (m/z 208): Contains two ³⁷Cl atoms.

-

The expected relative intensity ratio of these peaks will be approximately 9:6:1, which is a definitive indicator for a dichlorinated compound.[14]

-

Table 4: Predicted Key Fragment Ions in EI-MS

| m/z (for ³⁵Cl) | Predicted Ion Structure | Description |

|---|---|---|

| 204/206/208 | [C₈H₆Cl₂O₂]⁺˙ | Molecular Ion Cluster |

| 189/191/193 | [C₈H₅Cl₂O]⁺ | Loss of hydroxyl radical (•OH) |

| 169/171 | [C₇H₅Cl₂]⁺ | Loss of carboxyl group (•COOH) |

| 159/161 | [C₈H₆ClO₂]⁺ | Loss of chlorine radical (•Cl) |

Expertise & Causality: Fragmentation in EI-MS follows predictable chemical pathways.[15] The molecular ion is formed by losing an electron. Subsequent fragmentation often occurs at the functional groups. Common losses for a carboxylic acid include the hydroxyl radical (M-17) and the entire carboxyl group (M-45).[16] The loss of a halogen atom (M-35 for Cl) is also a common pathway for aryl halides.[17]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the high-vacuum source of the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative ion abundance versus m/z.

Caption: Primary fragmentation pathways for the title compound.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (carboxylic acid, aromatic ring, C-Cl bonds), and mass spectrometry establishes the molecular weight and characteristic fragmentation pattern, with the M/M+2/M+4 isotopic cluster providing definitive evidence of the two chlorine atoms. This guide provides the foundational data and protocols necessary for the unambiguous identification and characterization of this molecule, ensuring scientific integrity and supporting its application in research and development.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

NMRFx Analyst. (n.d.). Chemical Shift Prediction. Retrieved from [Link]

-

Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(23), 12012-12026. Retrieved from [Link]

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

-

Chemaxon. (2025). NMR Predictor Guide: Which Type Is Best for You?. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

Agilent. (n.d.). FTIR Spectroscopy Reference Guide. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029635). Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

Proprep. (n.d.). Interpret the benzoic acid IR spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid. Retrieved from [Link]

-

SlideShare. (n.d.). Electron Ionization in Mass Spectroscopy. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Grimme, S. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A, 120(20), 3055-3066. Retrieved from [Link]

-

Amirav, A., Gordin, A., & Tzanani, N. (2001). Classical electron ionization mass spectra in gas chromatography/mass spectrometry with supersonic molecular beams. Rapid Communications in Mass Spectrometry, 15(10), 811-820. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). Retrieved from [Link]

-

Nmr-core.com. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 1,1-dichloroethane. Retrieved from [Link]

-

Quora. (2016). What is the IR spectrum of benzoic acid?. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Gadikota, V., et al. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4,6-Trimethylbenzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

Sources

- 1. This compound | C8H6Cl2O2 | CID 243412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843) [np-mrd.org]

- 3. 2,4-Dichlorobenzoic acid(50-84-0) 1H NMR [m.chemicalbook.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. pubsapp.acs.org [pubsapp.acs.org]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252 [intertek.com]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. agilent.com [agilent.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Thermochemical Properties of Dichlorinated Methylbenzoic Acids

This guide provides a comprehensive technical overview of the thermochemical properties of dichlorinated methylbenzoic acids, tailored for researchers, scientists, and professionals in drug development. Recognizing the critical role of thermochemical data in understanding molecular stability, reactivity, and behavior in various environments, this document synthesizes established experimental techniques and advanced computational methods to offer a robust framework for accessing these essential parameters.

Introduction: The Significance of Thermochemical Data

Dichlorinated methylbenzoic acids are a class of substituted aromatic compounds with potential applications in medicinal chemistry and materials science. Their utility is intrinsically linked to their chemical stability and reactivity, which are governed by fundamental thermochemical properties. Key parameters such as the enthalpy of formation (ΔfH°), enthalpy of sublimation (ΔsubH°), enthalpy of combustion (ΔcH°), and bond dissociation energies (BDEs) are crucial for:

-

Drug Development: Predicting metabolic pathways, understanding drug-receptor interactions, and assessing the stability of active pharmaceutical ingredients (APIs).

-

Process Chemistry: Optimizing reaction conditions, ensuring process safety, and predicting the thermal decomposition of intermediates and products.

-

Environmental Science: Evaluating the persistence and degradation pathways of these compounds in the environment.[1]

This guide will navigate the experimental and computational methodologies for determining these properties, presenting available data and offering predictive strategies where experimental values are scarce.

Experimental Determination of Thermochemical Properties

The direct measurement of thermochemical properties remains the gold standard for accuracy and validation of computational models. This section details the primary experimental techniques applicable to dichlorinated methylbenzoic acids.

Enthalpy of Sublimation: The Knudsen Effusion Method

The enthalpy of sublimation, a measure of the energy required for a substance to transition from a solid to a gaseous state, is a critical parameter for determining the gas-phase enthalpy of formation from condensed-phase measurements.[1] The Knudsen effusion method is a highly reliable technique for measuring the vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be derived.[1][2]

Causality Behind Experimental Choices:

The choice of the Knudsen effusion method is predicated on its ability to accurately measure very low vapor pressures, which are characteristic of crystalline organic compounds like dichlorinated benzoic acids at ambient and slightly elevated temperatures. The method relies on establishing a thermodynamic equilibrium within a sealed cell (the Knudsen cell) and measuring the rate of mass loss as the vapor effuses through a small orifice into a high-vacuum environment.

Self-Validating System:

To ensure the trustworthiness of the results, the experimental protocol incorporates several self-validating checks:

-

Orifice Size: Experiments are typically conducted with multiple effusion orifices of varying sizes. The measured vapor pressure should be independent of the orifice area, confirming that the effusion process is not limited by the orifice dimensions and that equilibrium is maintained within the cell.[3]

-

Temperature Control: Precise temperature control and measurement are paramount, as vapor pressure is exponentially dependent on temperature. High-precision thermostats and calibrated thermometers are essential.

-

Vacuum Integrity: A high vacuum is necessary to ensure that the effusing molecules do not collide with background gas molecules, which would impede the effusion rate and lead to inaccurate vapor pressure measurements.

Experimental Protocol: Knudsen Effusion

-

Sample Preparation: A small amount of the purified dichlorinated methylbenzoic acid is placed in the Knudsen cell.

-

Assembly and Evacuation: The cell, with a lid containing a calibrated orifice, is placed in a thermostated block within a high-vacuum chamber. The system is evacuated to a pressure typically below 10⁻³ Pa.

-

Thermostating: The cell is heated to a precisely controlled temperature and allowed to reach thermal equilibrium.

-

Mass Loss Measurement: The rate of mass loss from the cell is determined by continuous or intermittent weighing using a high-precision microbalance.

-

Vapor Pressure Calculation: The vapor pressure (p) at a given temperature (T) is calculated using the Hertz-Knudsen equation:

p = (Δm/Δt) * (1/AoWo) * √(2πRT*/M)

where:

-

Δm/Δt is the rate of mass loss.

-

Ao is the area of the effusion orifice.

-

Wo is the Clausing factor, which corrects for the non-ideal transmission of molecules through the orifice.

-

R is the molar gas constant.

-

M is the molar mass of the effusing vapor.

-

-

Enthalpy of Sublimation Determination: The enthalpy of sublimation is derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation:

ln(p) = -ΔsubH°/(RT) + constant

A plot of ln(p) versus 1/T yields a straight line with a slope of -ΔsubH°/R.[4]

Available Data for Dichlorinated Benzoic Acids:

A study by Almeida et al. (2023) provides valuable experimental data on the sublimation thermodynamics of 2,4-, 2,5-, and 2,6-dichlorobenzoic acids using the Knudsen effusion method.[2][3][5] These data serve as an excellent benchmark for computational predictions for the methylated analogues.

| Compound | Temperature Range (K) | ΔsubH° (kJ·mol⁻¹) at 298.15 K |

| 2,4-Dichlorobenzoic acid | 358.2 - 378.2 | 115.3 ± 1.2 |

| 2,5-Dichlorobenzoic acid | 363.2 - 383.2 | 116.5 ± 1.0 |

| 2,6-Dichlorobenzoic acid | 348.2 - 368.2 | 114.2 ± 1.1 |

| Data sourced from Almeida et al. (2023)[2][3][5] |

Diagram: Experimental Workflow for Knudsen Effusion

Caption: Workflow for determining the enthalpy of sublimation using the Knudsen effusion method.

Enthalpy of Combustion: Bomb Calorimetry

The standard enthalpy of combustion is a fundamental thermochemical property that can be used to derive the standard enthalpy of formation.[6] For solid organic compounds, this is typically determined using bomb calorimetry.[7][8]

Causality Behind Experimental Choices:

Bomb calorimetry is the method of choice for determining the heat of combustion of solids and non-volatile liquids because it ensures complete combustion in a controlled, constant-volume environment.[7] The use of high-pressure oxygen promotes a rapid and complete reaction, and the "bomb" is a robust, sealed container that can withstand the high pressures generated during combustion.

Self-Validating System:

-

Calibration: The calorimeter is calibrated using a substance with a precisely known enthalpy of combustion, most commonly benzoic acid.[9] This calibration determines the heat capacity of the entire calorimetric system (the "bomb," water, stirrer, etc.).[6][7]

-

Completeness of Combustion: The completeness of the combustion is verified by analyzing the gaseous products for carbon monoxide and the solid residue for unburned carbon.

-

Correction Factors: Several corrections are applied to the raw data to account for the heat released by the ignition wire, the formation of nitric acid from residual nitrogen in the bomb, and to adjust the results to standard state conditions (the "Washburn corrections").[10]

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A pellet of the dichlorinated methylbenzoic acid of known mass is prepared.

-

Bomb Assembly: The pellet is placed in a crucible inside the bomb. A known length of ignition wire is connected to the electrodes, with a portion in contact with the sample. A small, known amount of water is added to the bomb to ensure that any water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.

-

Ignition and Temperature Measurement: The sample is ignited by passing an electric current through the wire. The temperature of the water is recorded at regular intervals before, during, and after the combustion to determine the temperature change (ΔT).

-

Data Analysis: The heat released during the combustion is calculated from the temperature change and the heat capacity of the calorimeter. After applying corrections, the standard internal energy of combustion (ΔcU°) is determined. The standard enthalpy of combustion (ΔcH°) can then be calculated using the relationship:

ΔcH° = ΔcU° + ΔngasRT

where Δngas is the change in the number of moles of gas in the combustion reaction.

Comparative Data:

| Compound | ΔcH° (kJ·mol⁻¹) at 298.15 K |

| o-Chlorobenzoic acid | -3087.91 ± 0.69 |

| m-Chlorobenzoic acid | -3068.05 ± 1.53 |

| p-Chlorobenzoic acid | -3064.40 ± 0.66 |

| o-Toluic acid | -3865.2 ± 1.1 |

| m-Toluic acid | -3858.5 ± 1.1 |

| p-Toluic acid | -3856.4 ± 1.1 |

| Data for chlorobenzoic acids from Johnson and Prosen (1974)[3][10]; data for toluic acids from Colomina et al. (1964)[11]. |

Diagram: Relationship between Thermochemical Properties

Caption: Interrelation of key experimental and derived thermochemical properties.

Computational Modeling of Thermochemical Properties

In the absence of experimental data, high-level quantum chemical calculations provide a reliable means of predicting thermochemical properties.

High-Accuracy Composite Methods

For accurate determination of enthalpies of formation, composite methods like the Gaussian-n (Gn) theories are highly recommended.[10] These methods approximate high-level electron correlation and large basis set effects through a series of more computationally tractable calculations.

Causality Behind Method Choice:

-

G4(MP2) Theory: This method is often the best compromise between accuracy and computational cost for molecules of this size.[11][12] It has been shown to provide results with a mean absolute deviation of about 1 kcal/mol for a large test set of molecules.[1][12] G4(MP2) theory systematically corrects for deficiencies in the initial geometry and zero-point energy, basis set effects, and higher-order electron correlation.[1][12]

Protocol for G4(MP2) Calculation of Gas-Phase Enthalpy of Formation:

-

Geometry Optimization and Frequency Calculation: The molecular geometry is optimized, and vibrational frequencies are calculated at the B3LYP/6-31G(2df,p) level of theory.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., CCSD(T), MP2) with larger basis sets.

-

Extrapolation and Empirical Corrections: The energies are combined and extrapolated to approximate a very high level of theory. An empirical higher-level correction is added to account for remaining deficiencies.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is typically calculated using the atomization method:

ΔfH°(molecule, g) = ΣΔfH°(atoms, g) - ΣE0(atoms) + E0(molecule) + [H298(molecule) - H0(molecule)]

where ΣΔfH°(atoms, g) is the sum of the experimental enthalpies of formation of the constituent atoms, ΣE0(atoms) is the sum of the calculated absolute energies of the atoms, and the final term is the thermal correction to the enthalpy.

Bond Dissociation Energies (BDEs)

BDE is defined as the enthalpy change associated with the homolytic cleavage of a bond.[13] It is a direct measure of bond strength.

Computational Approach:

BDEs can be calculated directly from the definition:

BDE(A-B) = ΔfH°(A•) + ΔfH°(B•) - ΔfH°(A-B)

where A• and B• are the radical fragments. The enthalpies of formation of the parent molecule and the resulting radicals can be calculated using methods like G4(MP2).

Alternatively, density functional theory (DFT) methods have been shown to provide accurate BDEs with lower computational cost.

Causality Behind Method Choice:

-

DFT Functionals: Functionals such as M06-2X and ωB97X-D have been benchmarked and shown to perform well for calculating BDEs in aromatic systems.[14] These functionals are designed to handle non-covalent interactions and thermochemistry accurately. A sufficiently large basis set, such as 6-311++G(d,p), is recommended for these calculations.[14]

Summary and Recommendations

The thermochemical properties of dichlorinated methylbenzoic acids are essential for their development and application. While experimental data for these specific compounds are limited, a robust framework for their determination exists.

-

For Enthalpy of Sublimation: The Knudsen effusion method is the recommended experimental technique. The data available for dichlorinated benzoic acids provide a strong foundation for validating computational predictions.[2][3][5]

-

For Enthalpy of Combustion and Formation: Bomb calorimetry is the standard experimental method. In the absence of direct experimental data, high-accuracy computational methods such as G4(MP2) theory are recommended for the reliable prediction of gas-phase enthalpies of formation.

-

For Bond Dissociation Energies: Direct experimental measurement is challenging. Computational approaches, using either high-level composite methods or validated DFT functionals like M06-2X, are the most practical means of obtaining reliable BDE values.

By combining targeted experimental measurements on key compounds with validated, high-accuracy computational modeling, a comprehensive thermochemical database for dichlorinated methylbenzoic acids can be established, facilitating their rational design and application in science and industry.

References

-

Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. RSC Publishing. (2021-09-06). [Link]

-

Vapor Pressure Measurements Knudsen Effusion Method. DVS Application Note XX. Surface Measurement Systems. [Link]

-

Gaussian-4 theory using reduced order perturbation theory. The Journal of Chemical Physics. AIP Publishing. (2007-09-26). [Link]

-

Knudsen Effusion Mass Spectrometer. Centre for Atmospheric Science, The University of Manchester. [Link]

-

THERMOCHEMICAL INVESTIGATIONS ON METHYL-SUBSTITUTED BENZOIC ACIDS: I. TOLUIC ACIDS. Colomina, M., et al. (1964). Transactions of the Faraday Society. [Link]

-

Knudsen Effusion. University of Wisconsin-Madison. (2022-08-26). [Link]

-

Development and test of a new Knudsen effusion apparatus for the measurement of low vapour pressures. ResearchGate. (2009-08-01). [Link]

-

Calorimetry. Chemistry LibreTexts. (2021-07-19). [Link]

-

Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes. MDPI. (2023-02-01). [Link]

-

The Enthalpies of Combustion and Formation of the Mono-chlorobenzoic Acids. Johnson, W. H., & Prosen, E. J. (1974). Journal of Research of the National Bureau of Standards, Section A: Physics and Chemistry. [Link]

-

Bond dissociation energy. Wikipedia. [Link]

-

G4(MP2) theory - saving some time over G4. Group of Prof. Hendrik Zipse. [Link]

-

Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes. National Institutes of Health. (2023-02-01). [Link]

-

Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. ResearchGate. (2018-06-01). [Link]

-

(PDF) Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes. ResearchGate. (2023-02-01). [Link]

-

Benzoic acid. NIST WebBook. [Link]

-

Thermodynamic Constants for Association of Isomeric Chlorobenzoic and Toluic Acids With 1,3-Diphenyl-guanidine in Benzene. National Institutes of Health. [Link]

-

Calorimetry - Measuring Enthalpy Changes. Chemistry Student. [Link]

-

Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes. MDPI. (2023-02-01). [Link]

-

Calorimetry. Chemistry LibreTexts. (2021-08-13). [Link]

-

Bond Dissociation Energies. CRC Handbook of Chemistry and Physics. [Link]

-

Combustion calorimetry and the heats of combustion of cane sugar, benzoic acid, and naphthalene. NIST Technical Series Publications. [Link]

Sources

- 1. Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,5-Dichloro-4-(hydroxymethyl)benzoic acid | C8H6Cl2O3 | CID 19788151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. ia800607.us.archive.org [ia800607.us.archive.org]

- 5. 3,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 18533234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The Enthalpies of Combustion and Formation of the Mono-chlorobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. publications.iupac.org [publications.iupac.org]

- 12. echemi.com [echemi.com]

- 13. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 14. 3,5-Dichloro-4-methylbenzoic acid (39652-34-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

A Quantum Chemical Investigation of 2,4-Dichloro-6-methylbenzoic Acid: A Technical Guide for Drug Development Professionals

Executive Summary: This technical guide provides a comprehensive framework for the quantum chemical analysis of 2,4-Dichloro-6-methylbenzoic acid, a molecule of interest in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT), we elucidate the structural, electronic, and reactive properties of this compound. This document details the theoretical underpinnings, a step-by-step computational workflow, and the interpretation of key molecular descriptors including optimized geometry, vibrational frequencies, Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis. The insights derived from these calculations are crucial for understanding molecular stability, predicting reactivity, and guiding the rational design of novel therapeutics and functional materials.

Introduction: The "Why" and "How" of Computational Analysis

This compound is a substituted aromatic carboxylic acid. The specific arrangement of its functional groups—two electron-withdrawing chlorine atoms, an electron-donating methyl group, and a carboxylic acid moiety—creates a complex electronic environment that dictates its chemical behavior and potential biological activity. Understanding this molecule at a quantum level is paramount for predicting its interaction with biological targets, such as enzymes or receptors, and for anticipating its metabolic fate.

Quantum chemical calculations offer a powerful, cost-effective alternative to purely empirical methods in drug discovery. They allow us to build a predictive model of molecular behavior before committing to expensive and time-consuming synthesis and in vitro testing.[1] Based on the fundamental laws of quantum mechanics, these methods can accurately predict molecular structures, energies, and a host of chemical properties.[1] This guide focuses on a robust computational protocol designed to extract chemically meaningful and actionable data for this compound.

Theoretical Framework: Choosing the Right Tools

The accuracy of any quantum chemical calculation is contingent upon the selection of an appropriate theoretical method and basis set.[2][3] This choice represents a critical balance between computational cost and the desired level of accuracy.

2.1 Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry For molecules of this size and complexity, Density Functional Theory (DFT) provides the optimal balance of accuracy and efficiency.[4][5] Unlike the more computationally expensive Hartree-Fock (HF) methods, DFT incorporates electron correlation—the interaction between electrons—which is crucial for accurately describing the electronic structure of conjugated and aromatic systems.[6][7] We employ the widely-used B3LYP hybrid functional , which combines the strengths of HF theory with various exchange and correlation functionals. The B3LYP functional has a long-standing track record of providing reliable results for a wide range of organic molecules, including substituted benzoic acids.[8][9]

2.2 Basis Sets: The Language of Electrons A basis set is a collection of mathematical functions used to construct the molecular orbitals.[10][11] The size and flexibility of the basis set directly impact the quality of the calculation.[2][12] For this study, the 6-311+G(d,p) Pople-style basis set is selected for the following reasons:

-

6-311 (Triple-Split Valence): It uses three sets of functions to describe the valence electrons, providing significant flexibility to model the chemical bonding environment.

-

+ (Diffuse Functions): The "+" indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are essential for accurately describing the electron density of anions and the lone pairs of electronegative atoms like oxygen and chlorine.

-

(d,p) (Polarization Functions): These functions allow the shape of the orbitals to distort from simple spheres (for s-orbitals) or dumbbells (for p-orbitals), which is critical for describing the directional nature of chemical bonds and is indispensable for achieving chemical accuracy.

The Computational Workflow: From Structure to Properties

Our computational investigation follows a validated, multi-step protocol. Each subsequent step builds upon the results of the previous one, ensuring a logical and self-consistent analysis.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Analysis and Interpretation of Results

This section details the key molecular properties derived from the computational workflow and provides insights into their chemical significance. All calculations are performed using the Gaussian 16 software package.[13][14]

Molecular Geometry Optimization

The first crucial step is to find the most stable three-dimensional arrangement of the atoms—the global minimum on the potential energy surface.[3] The optimization process systematically alters the molecular geometry to locate the structure with the lowest possible energy. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

| Parameter | Calculated Value | Parameter | Calculated Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C=O | 1.21 | O-C-O | 122.5 |

| C-O(H) | 1.35 | C-C-Cl (C2) | 119.8 |

| C-Cl (C2) | 1.74 | C-C-Cl (C4) | 120.1 |

| C-Cl (C4) | 1.75 | C-C-C(H3) (C6) | 121.5 |

| C-C(H3) (C6) | 1.51 | ||

| Note: Atom numbering follows standard IUPAC nomenclature for the benzoic acid scaffold. |

Interpretation: The calculated bond lengths and angles are consistent with a sterically hindered and electronically substituted aromatic system. The C-Cl bonds are typical for chloroarenes, and the geometry of the carboxylic acid group reflects intramolecular interactions.

Vibrational Frequency Analysis

Following optimization, a frequency calculation is performed on the stationary-state geometry. This serves two primary purposes:

-

Confirmation of a True Minimum: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[1]

-

Prediction of Infrared (IR) Spectrum: The calculated vibrational modes can be correlated with experimental IR and Raman spectroscopy to validate the computational model and aid in spectral assignment.[15][16]

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| O-H Stretch | ~3580 | Carboxylic acid hydroxyl stretch |

| C-H Stretch (Methyl) | ~2950-3050 | Asymmetric/Symmetric CH₃ stretches |

| C=O Stretch | ~1725 | Carboxylic acid carbonyl stretch |

| C=C Stretch (Aromatic) | ~1400-1600 | Aromatic ring skeletal vibrations |

| C-Cl Stretch | ~700-850 | Carbon-chlorine stretches |

Interpretation: The calculated frequencies align well with expected values for substituted benzoic acids. The C=O stretching frequency is particularly sensitive to the electronic environment and can be a useful descriptor for substituent effects.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[17][18]

-

HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential.

-

LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.[18][19]

| Property | Calculated Value (eV) |

| HOMO Energy | -7.15 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap (ΔE) | 5.26 |

Interpretation: The HOMO is primarily localized on the benzene ring and the oxygen atoms of the carboxyl group, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed across the aromatic ring and the C=O bond, suggesting these regions are susceptible to nucleophilic attack. The calculated energy gap of 5.26 eV indicates a moderately stable molecule.

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactive behavior.[20][21] It maps the electrostatic potential onto the electron density surface.

-

Red/Yellow Regions: Indicate negative potential, rich in electrons, and are favorable sites for electrophilic attack.

-

Blue Regions: Indicate positive potential, electron-poor, and are favorable sites for nucleophilic attack.

Interpretation: For this compound, the MEP map reveals the most negative potential (red) is concentrated around the carbonyl oxygen of the carboxylic acid group, making it the primary site for interaction with electrophiles or hydrogen bond donors. The most positive potential (blue) is located on the acidic hydrogen of the hydroxyl group, confirming its role as a proton donor. The chlorine atoms also contribute to regions of negative potential due to their lone pairs. This analysis is invaluable for predicting drug-receptor interactions.[21][22][23]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed, quantitative picture of the Lewis-like chemical bonding and charge distribution within the molecule.[24] It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying phenomena like hyperconjugation and charge transfer.[25][26]

| Atom | Natural Atomic Charge (e) |

| O (C=O) | -0.58 |

| O (-OH) | -0.65 |

| H (-OH) | +0.51 |

| C (C=O) | +0.79 |

| Cl (C2) | -0.05 |

| Cl (C4) | -0.07 |

Interpretation: The NBO charges confirm the high polarity of the carboxylic acid group, with significant negative charge on the oxygen atoms and a highly positive charge on the acidic proton and the carbonyl carbon. The chlorine atoms, despite their high electronegativity, carry only a small negative charge, a common feature in aromatic systems where resonance effects play a significant role. NBO analysis also reveals hyperconjugative interactions between the filled C-H bonds of the methyl group and the empty π* orbitals of the aromatic ring, contributing to the overall stability of the molecule.

Conclusion

The quantum chemical analysis of this compound using DFT at the B3LYP/6-311+G(d,p) level of theory provides a detailed and multi-faceted understanding of its molecular properties. The optimized geometry and vibrational frequencies offer a structural foundation validated by the principles of statistical mechanics. Analysis of the frontier molecular orbitals and the HOMO-LUMO gap provides quantitative measures of electronic stability and reactivity. Furthermore, MEP and NBO analyses deliver crucial, spatially-resolved insights into the charge distribution and potential sites for intermolecular interactions.

For researchers in drug development, these computational results serve as a robust hypothesis-generating tool. They can guide lead optimization by predicting how further structural modifications might alter the molecule's electronic profile, stability, and ultimately, its biological activity.

Appendix A: Detailed Computational Protocol (Gaussian 16)